molecular formula C20H16ClNO6 B12181066 N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine

Cat. No.: B12181066
M. Wt: 401.8 g/mol
InChI Key: OXQAJMMPNDZPOH-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and CAS Registry Information

The compound is systematically named N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine , reflecting its structural components: a chromen-4-one core, a 4-chlorophenyl group, and a glycine moiety linked via an acetyloxy bridge. Its CAS Registry Number is 1007654-37-6 , and its molecular formula is C₂₀H₁₆ClNO₆ , with a molecular weight of 401.8 g/mol .

Property Value
CAS Registry Number 1007654-37-6
Molecular Formula C₂₀H₁₆ClNO₆
Molecular Weight 401.8 g/mol

Molecular Architecture Analysis

Chromen-4-one Core Structure

The chromen-4-one core consists of a benzopyran-4-one skeleton, characterized by a fused benzene ring and a γ-pyrone moiety (a six-membered lactone ring with a ketone group at position 4). This core contributes to the compound’s planar structure and potential for π-π stacking interactions. The methyl group at position 2 and the oxygen atom at position 7 further modulate electronic properties, influencing reactivity and solubility.

4-Chlorophenyl Substituent Configuration

A 4-chlorophenyl group is attached to position 3 of the chromen-4-one core. This substituent introduces steric bulk and electron-withdrawing effects due to the chlorine atom, which may enhance stability and influence binding interactions in biological systems. The para-substitution pattern ensures symmetry, reducing conformational flexibility and favoring specific intermolecular interactions.

Glycine Conjugation Patterns

The glycine residue is conjugated to the chromen-4-one core via an acetyloxy linker at position 7. This linkage involves an ether bond between the chromen-7-oxygen and the acetyl group, followed by an amide bond connecting the acetyl to glycine. The glycine moiety introduces polarity and hydrogen-bonding capacity, potentially enhancing aqueous solubility and biological activity.

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound is limited, analogous structures provide insights. For example, N-(4-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (CID 14570343) crystallizes in the triclinic space group P-1 with unit cell parameters:

  • a = 6.6325 Å
  • b = 7.0577 Å
  • c = 14.671 Å
  • α = 103.536°
  • β = 89.714°
  • γ = 105.589°.

The chromen-4-one core in such compounds adopts a nearly planar conformation, with dihedral angles between the benzene and pyrone rings typically <10°. The 4-chlorophenyl group lies perpendicular to the core, minimizing steric clashes. Hydrogen bonding between the glycine amide and carbonyl groups likely stabilizes the structure in the solid state.

Parameter Value
Space Group P-1
Unit Cell Dimensions a=6.6325 Å, b=7.0577 Å, c=14.671 Å
Angles α=103.536°, β=89.714°, γ=105.589°

Properties

Molecular Formula

C20H16ClNO6

Molecular Weight

401.8 g/mol

IUPAC Name

2-[[2-[3-(4-chlorophenyl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]acetic acid

InChI

InChI=1S/C20H16ClNO6/c1-11-19(12-2-4-13(21)5-3-12)20(26)15-7-6-14(8-16(15)28-11)27-10-17(23)22-9-18(24)25/h2-8H,9-10H2,1H3,(H,22,23)(H,24,25)

InChI Key

OXQAJMMPNDZPOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NCC(=O)O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Chromenone Core: This is achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the chromenone core.

    Attachment of the Glycine Moiety: The final step involves the coupling of glycine to the chromenone derivative through an esterification or amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include quinone derivatives, alcohol derivatives, and substituted chromenone derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine. In particular, derivatives of chromone structures have shown significant activity against various fungal pathogens, including Fusarium oxysporum. The presence of specific substituents, such as chlorophenyl and methyl groups, enhances their efficacy. For instance, compounds with similar structures demonstrated minimum inhibitory concentration (MIC) values comparable to established antifungal agents like fluconazole and azoxystrobin .

1.2 Antibacterial Properties

The compound's structural analogs have also been investigated for antibacterial activity. Studies indicate that modifications in the chromone core can lead to improved antibacterial effects against both Gram-positive and Gram-negative bacteria. For example, derivatives with chloro and nitro substitutions exhibited promising results in inhibiting bacterial growth .

1.3 Analgesic Effects

Research has explored the analgesic potential of chromone derivatives, suggesting that certain modifications can enhance pain-relieving properties. The mechanism often involves interference with pain signaling pathways, making these compounds candidates for further development in pain management therapies .

Agricultural Applications

2.1 Fungicides

The antifungal properties of this compound derivatives position them as potential fungicides in agriculture. Their effectiveness against plant pathogens like Fusarium species suggests they could be integrated into crop protection strategies, potentially reducing reliance on conventional fungicides that may have adverse environmental impacts .

2.2 Plant Growth Regulators

Compounds with chromone structures are also being studied for their ability to act as plant growth regulators. These substances can influence various physiological processes in plants, promoting growth or enhancing resistance to stressors .

Material Science Applications

3.1 Photonic Materials

Chromone derivatives are being explored in the field of material science for their photonic properties. Their ability to absorb and emit light makes them suitable candidates for applications in photonic devices and sensors. The incorporation of these compounds into polymer matrices has shown promise in developing materials with enhanced optical characteristics .

Summary of Findings

The diverse applications of this compound highlight its significance across multiple scientific fields:

Application Area Potential Uses Key Findings
PharmacologyAntifungal agentsEffective against Fusarium oxysporum, comparable to fluconazole
Antibacterial agentsActive against Gram-positive and Gram-negative bacteria
AnalgesicsModifications enhance pain-relief properties
AgricultureFungicidesPotential to replace conventional fungicides
Growth regulatorsInfluences plant growth and stress resistance
Material SciencePhotonic materialsEnhances optical properties in polymers

Mechanism of Action

The mechanism of action of N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine involves its interaction with specific molecular targets and pathways. The chromenone core is known to interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances its binding affinity, while the glycine moiety may facilitate its transport and bioavailability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:

Compound Name Chromene Substituents Glycine Linkage Key Features
Target Compound 3-(4-Chlorophenyl), 2-methyl, 4-oxo Ether-oxygen acetyl Enhanced hydrophobicity from 4-chlorophenyl; ether linkage improves metabolic stability
N-[(6-Chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine 6-chloro, 7-hydroxy, 4-methyl Acetyl Hydroxy group increases polarity; chlorine at C6 may alter electronic distribution
4-Methyl-2-oxo-2H-chromen-7-yl N-{[(2-methyl-2-propanyl)oxy]carbonyl}glycinate 4-methyl, 2-oxo Ester Ester linkage prone to hydrolysis; tert-butoxycarbonyl (Boc) protection enhances steric bulk
Taranabant N/A (non-chromene core) Amide 4-Chlorophenyl group in unrelated scaffold; highlights chlorine’s role in hydrophobic interactions

Key Observations :

  • Glycine Linkage : The ether bond in the target compound likely confers greater metabolic stability than the ester linkage in , which is susceptible to esterase-mediated hydrolysis.
  • Polarity : The absence of a 7-hydroxy group (unlike ) reduces water solubility but may improve membrane permeability.

Biological Activity

N-({[3-(4-chlorophenyl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetyl)glycine is a synthetic compound derived from the chromen-4-one family, known for its diverse biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClO5C_{18}H_{13}ClO_5 with a molecular weight of 344.746 g/mol. The compound features a chromen-4-one core substituted with a 4-chlorophenyl group and an acetylglycine moiety, contributing to its biological activities.

PropertyValue
Molecular FormulaC18H13ClO5
Molecular Weight344.746 g/mol
Density1.4 ± 0.1 g/cm³
Boiling Point543.5 ± 50 °C
Flash Point282.5 ± 30.1 °C

Anticancer Activity

Research indicates that compounds within the chromen family exhibit significant anticancer properties. For instance, studies have shown that derivatives of chromen compounds can induce apoptosis in various cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

  • Case Study : A study on related compounds demonstrated that specific chromen derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines, suggesting potent anticancer activity .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. Research shows that similar chromen derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

  • Mechanism : The inhibition of COX enzymes leads to decreased production of prostaglandins, which are mediators of inflammation. In vitro studies have reported significant reductions in inflammatory markers when treated with these compounds .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and reduce oxidative stress.

  • Research Findings : Studies have shown that related chromen compounds exhibit high radical scavenging activity, with some demonstrating IC50 values comparable to standard antioxidants like ascorbic acid .

Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits proliferation
Anti-inflammatoryInhibits COX enzymes
AntioxidantScavenges free radicals

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